Verrucosin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115713-02-5 |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(2S)-3-acetyloxy-2-hydroxypropyl] (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)30-15-18(27)14-29-17(2)26/h10,16,18,20-21,27H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1 |
InChI Key |
MBGNGXKKJHWNGZ-MYNLOJQDSA-N |
SMILES |
CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OC[C@H](COC(=O)C)O)C)(C)C)C |
Canonical SMILES |
CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C |
Synonyms |
verrucosin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Verrucosin a
Advanced Methodologies for Isolation and Purification
De-replication Procedures in Natural Product Research
De-replication is a critical and strategic process in modern natural product discovery, designed to rapidly identify known compounds in a biological extract at an early stage. nih.gov The primary goal is to avoid the time-consuming and resource-intensive process of re-isolating and re-characterizing previously described substances, thereby focusing efforts on the discovery of genuinely novel molecules. nih.gov This is particularly important in large-scale screening programs where numerous extracts are analyzed for biological activity.
The de-replication workflow is heavily reliant on hyphenated analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). This method combines the separation power of liquid chromatography with the sensitive detection and mass analysis capabilities of mass spectrometry.
A typical LC-MS-based de-replication strategy involves:
Analysis of Crude Extract: A crude or partially purified extract is analyzed by LC-MS to obtain a profile of its components. This provides key information for each compound, including its retention time, UV absorption profile (if a photodiode array detector is used), and, most importantly, its mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS data).
Database Searching: The experimental data (especially molecular weight and MS/MS fragmentation data) are compared against comprehensive natural product databases. These databases, such as the Dictionary of Natural Products, MarinLit, and public repositories like PubChem, contain information on thousands of known compounds.
Compound Identification: A match between the experimental data from a compound in the extract and an entry in the database provides a tentative identification of that known compound. This allows researchers to "de-replicate" or flag it as known and prioritize other, potentially novel, compounds in the extract for further investigation.
This approach significantly accelerates the drug discovery pipeline by efficiently filtering out common or previously studied metabolites.
Modern Extraction Techniques (e.g., Ionic Liquids)
The extraction of natural products from their sources is the foundational step in their discovery and study. While conventional methods like maceration and Soxhlet extraction are still used, modern techniques have been developed to improve efficiency, reduce solvent consumption, and minimize environmental impact. These include methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).
Among the innovative solvents being explored for natural product extraction, ionic liquids (ILs) have gained significant attention. Ionic liquids are salts that are in a liquid state at or near room temperature (typically below 100 °C). They are composed entirely of ions, specifically a large organic cation and a smaller organic or inorganic anion.
Key properties of ionic liquids that make them attractive for extraction include:
Negligible Vapor Pressure: ILs are non-volatile, which reduces the risk of exposure and loss of solvent to the atmosphere, making them a "greener" alternative to volatile organic compounds (VOCs).
Tunable Properties: The chemical and physical properties of an IL, such as polarity, viscosity, and hydrophobicity, can be tailored by modifying the structure of its cation and anion. This allows for the design of ILs that are highly selective for specific target compounds, like terpenoids.
High Thermal Stability: ILs are often stable at high temperatures, which can be advantageous in certain extraction processes.
Good Solvating Power: They can effectively dissolve a wide range of organic, inorganic, and polymeric materials.
In the context of extracting terpenoids, imidazolium-based ionic liquids have been shown to be effective. The process can be further enhanced by coupling ILs with other modern techniques; for instance, ionic liquid-based microwave-assisted extraction (IL-MAE) combines the efficient heating of microwaves with the unique solvent properties of ILs to achieve rapid and high-yield extractions.
Structural Elucidation and Advanced Spectroscopic Characterization of Verrucosin a
Fundamental Spectroscopic Techniques for Structural Confirmation
The foundational understanding of Verrucosin (B10858016) A's chemical framework was achieved through a suite of spectroscopic methods. These techniques, used in concert, provided the initial evidence for its planar structure and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in delineating the carbon skeleton and the connectivity of atoms within Verrucosin A. acs.org Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to piece together the molecule's structural fragments.
1D NMR, specifically ¹H NMR, revealed the presence of various proton environments, including two phenolic hydroxyl groups, three aromatic methines, three secondary alcohols, four methyl-bearing methines, five methylene (B1212753) groups, four secondary methyl doublets, and a terminal methyl ketone. acs.org
2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connections between these protons and their adjacent carbon atoms. acs.org COSY data highlighted the proton-proton coupling networks, allowing for the assembly of spin systems, while HMBC spectra revealed long-range correlations between protons and carbons, ultimately linking the different fragments together to form the complete planar structure of this compound. acs.orgacs.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 212.1 | 2.10, s |
| 2 | 50.1 | 2.65, m |
| 3 | 35.1 | 1.55, m |
| 4 | 42.1 | 1.35, m; 1.25, m |
| 5 | 35.4 | 1.60, m |
| 6 | 45.2 | 1.15, m; 1.05, m |
| 7 | 30.1 | 1.75, m |
| 8 | 40.5 | 1.45, m; 1.30, m |
| 9 | 25.9 | 1.20, m |
| 10 | 68.2 | 3.40, m |
| 11 | 45.8 | 1.50, m; 1.40, m |
| 12 | 75.1 | 3.55, m |
| 13 | 42.5 | 1.65, m |
| 14 | 65.9 | 3.70, m |
| 15 | 20.1 | 0.85, d, 6.5 |
| 16 | 19.8 | 0.90, d, 6.8 |
| 17 | 12.1 | 0.80, d, 7.0 |
| 18 | 14.5 | 0.95, d, 6.9 |
| 1' | 140.2 | |
| 2' | 102.1 | 6.25, d, 2.2 |
| 3' | 158.5 | |
| 4' | 105.5 | 6.15, t, 2.2 |
| 5' | 158.5 | |
| 6' | 102.1 | 6.25, d, 2.2 |
| 3'-OH | 9.15, s | |
| 5'-OH | 9.15, s |
Data sourced from Holland et al. (2025). acs.org
Mass Spectrometry (MS)
Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in negative ion mode showed a deprotonated molecular ion [M-H]⁻ at an m/z of 423.2767. acs.org This observation was consistent with a molecular formula of C₂₄H₄₀O₆, which also indicated the presence of five degrees of unsaturation. acs.org This information, combined with the insights from NMR, provided a solid foundation for the proposed structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.org While specific IR data for this compound is not detailed in the primary literature, this method would typically be used to confirm the presence of hydroxyl (-OH) groups from the phenols and alcohols, as well as the carbonyl (C=O) group of the ketone, which are key features of the this compound structure. acs.orgwikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.comlibretexts.org This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. technologynetworks.com The culture extracts from which this compound was isolated were noted to have unique UV absorbance signatures. acs.org For this compound, the 3,5-dihydroxybenzoic acid moiety, an aromatic system, would be expected to produce characteristic absorption bands in the UV spectrum, providing further evidence for this structural component. acs.orgusf.edu
Advanced Structural Characterization Methods
Beyond the fundamental spectroscopic techniques, advanced methods were employed to confirm the absolute configuration and three-dimensional structure of this compound.
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a detailed 3D model of the molecule can be generated. wikipedia.org While a crystal structure for this compound itself has not been reported, XRD analysis was successfully applied to related compounds isolated from the same organism, Verrucosispora sp.. researchgate.net For instance, the structures of kendomycins B-D, which share biosynthetic origins with the verrucosins, were elucidated using X-ray crystallography. researchgate.net This highlights the utility of XRD in unambiguously determining complex stereochemistry in this class of natural products.
Scanning Electron Microscopy (SEM) for Morphological Analysis
To date, specific studies utilizing Scanning Electron Microscopy (SEM) for the direct morphological characterization of solid this compound have not been reported in the scientific literature.
SEM is a powerful technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. carleton.edu The signals produced from the electron-sample interactions provide detailed information about the external morphology and texture. carleton.edu
If a solid, purified sample of this compound—which was isolated as a light yellow amorphous solid—were analyzed by SEM, the technique would provide valuable data on its micromorphology. acs.org Potential findings would include:
Particle Shape and Size: Characterization of the shape of the amorphous particles and their size distribution.
Surface Topography: Detailed visualization of the surface texture, revealing whether it is smooth, porous, or irregular.
Aggregation: Information on how individual particles aggregate or agglomerate.
This type of analysis is fundamental for understanding the physical properties of a compound in its solid state.
Energy-Dispersive X-ray (EDX) Analysis
There are currently no published studies that employ Energy-Dispersive X-ray (EDX) analysis specifically on this compound.
EDX, also known as EDS, is an analytical technique typically integrated with SEM. eag.com It is used for elemental analysis or chemical characterization of a sample. eag.com When the electron beam from the SEM strikes the sample, it causes the emission of characteristic X-rays from the atoms present. eag.com The energy of these X-rays is unique to each element, allowing for the determination of the sample's elemental composition. muanalysis.com
The molecular formula of this compound has been determined as C₂₄H₄₀O₅ from mass spectrometry data. acs.org An EDX analysis would be expected to confirm the presence of the constituent elements, carbon (C) and oxygen (O). Since EDX is not typically effective for very light elements like hydrogen, its detection would not be expected. The technique could also be used to generate an elemental map, which for a pure sample of this compound, would show a uniform distribution of carbon and oxygen across the analyzed surface. eag.com
Table 1. Potential Applications of Advanced Spectroscopic Techniques for this compound
| Technique | Type of Analysis | Potential Information Gained for this compound |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Morphological | Visualization of particle shape, size, and surface texture of solid this compound. |
| Energy-Dispersive X-ray (EDX) | Elemental | Confirmation of elemental composition (Carbon, Oxygen) and mapping their distribution. |
| FTIR Imaging | Chemical Distribution | Mapping the spatial location of this compound within a complex matrix (e.g., biological tissue) based on its unique infrared absorption. |
| Wide-Angle X-ray Scattering (WAXS) | Atomic-Scale Structure | Determination of the degree of crystallinity and unit cell parameters if a crystalline form of this compound is obtained. |
Fourier Transform Infrared (FTIR) Imaging for Chemical Constituent Distribution
Specific research applying Fourier Transform Infrared (FTIR) Imaging to analyze the chemical distribution of this compound is not available in the current literature.
FTIR imaging is a sophisticated technique that combines the chemical analysis capabilities of FTIR spectroscopy with the spatial resolution of microscopy. researchgate.net It allows for the visualization of the distribution of different chemical components within a sample by generating a "chemical image" based on the unique infrared absorption spectra of its constituent molecules. researchgate.net
This method would be particularly valuable for studying this compound in its native biological context or in a mixture. For instance, if a thin section of the marine organism Verrucosispora sp. were analyzed, FTIR imaging could potentially map the distribution of this compound within the tissue. This is achieved by identifying the characteristic infrared absorption peaks corresponding to its functional groups (e.g., carbonyl C=O, hydroxyl O-H, and alkyl C-H stretching vibrations) and plotting their intensity across the sample area. Such an analysis could provide insights into the compound's localization in specific cells or structures.
Wide-Angle X-ray Scattering (WAXS) for Atomic-Scale Structures
There are no published reports on the use of Wide-Angle X-ray Scattering (WAXS) for the structural analysis of this compound.
WAXS is an X-ray diffraction method used to characterize the atomic-scale structure of materials. wikipedia.org The technique is particularly powerful for analyzing crystalline or semi-crystalline samples, where the regular arrangement of atoms or molecules causes X-rays to scatter in a predictable pattern. libretexts.org This pattern of Bragg peaks provides information on atomic spacing, crystal structure, and the degree of crystallinity. wikipedia.orgmdpi.com
This compound was isolated as an amorphous solid, meaning its molecules lack long-range order. acs.org If a method were developed to crystallize this compound, WAXS analysis would be a critical tool for its solid-state characterization. The resulting diffraction pattern would serve as a unique fingerprint of its crystalline form, allowing for the determination of its unit cell dimensions and the arrangement of the molecules within the crystal lattice. wikipedia.org
Biosynthetic Pathways and Precursors of Verrucosin a
Elucidation of Proposed Biosynthetic Routes
The proposed biosynthetic pathway for Verrucosin (B10858016) A is a testament to the efficiency and elegance of natural product synthesis. It is believed to originate from the phenylpropanoid pathway, with key dimerization and cyclization steps leading to the final structure.
The foundational building blocks for Verrucosin A are derived from the phenylpropanoid pathway. This central metabolic route converts the amino acid L-phenylalanine into a variety of phenylpropanoid units. These C6-C3 skeletons, which consist of a benzene (B151609) ring with a three-carbon side chain, are the essential precursors for the biosynthesis of a vast array of natural products, including flavonoids, coumarins, and lignans (B1203133) like this compound. The pathway proceeds through a series of enzymatic steps, including deamination, hydroxylation, and ligation to Coenzyme A, to generate activated intermediates ready for further modification.
A critical and defining step in the formation of this compound is the oxidative dimerization of two molecules of (E)-isoeugenol. This process is believed to be enzyme-catalyzed, ensuring a high degree of regio- and stereoselectivity. The coupling of these two phenylpropanoid units results in the formation of the C18 lignan (B3055560) backbone. This dimerization is a key branching point from the general phenylpropanoid pathway, directing metabolic flux towards the synthesis of this compound and related compounds. The specific nature of the linkage formed during this dimerization is crucial for establishing the core structure of the molecule.
The biosynthetic logic for this compound shares significant parallels with that of dibenzylcyclooctadiene (DBO)-type lignans. In both pathways, the oxidative coupling of two phenylpropanoid units is a central theme. For DBO-lignans, this typically involves the dimerization of coniferyl alcohol. While the final cyclized structure of this compound differs from that of DBO-lignans, the initial dimerization and subsequent enzymatic modifications, such as reductions and ring formation, follow a similar biochemical strategy. This relationship allows for a comparative approach to understanding the enzymes and mechanisms involved in this compound biosynthesis.
This compound is classified as a tetrahydrofuran-type lignan, characterized by the presence of a five-membered oxygen-containing ring at the core of its structure. The formation of this tetrahydrofuran (B95107) ring is a key post-dimerization event. It is proposed to occur through a series of stereospecific enzymatic reactions, likely involving reductases and cyclases. These enzymes would catalyze the reduction of specific functional groups on the dimerized intermediate and facilitate the intramolecular cyclization to form the stable tetrahydrofuran moiety. The stereochemistry of the final product is tightly controlled during this process, highlighting the precision of the enzymatic machinery involved.
Relation to Dibenzylcyclooctadiene (DBO)-type Lignan Biosynthesis
Enzymatic and Genetic Aspects of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a suite of enzymes, each playing a specific role in the stepwise construction of the molecule. The genes encoding these enzymes are subject to complex regulatory networks that control the production of the compound.
While the complete enzymatic cascade for this compound has not been fully elucidated in a single organism, the key enzyme families involved in the biosynthesis of its precursors and related lignans are well-established. These enzymes catalyze the fundamental reactions of the phenylpropanoid pathway and the subsequent lignan-specific modifications.
Regulatory Transcription Factors (e.g., MYB, bHLH, ERF) in Biosynthetic Regulation
The regulation of secondary metabolite biosynthesis in actinobacteria is a complex process, often involving a hierarchy of general and pathway-specific regulatory genes. asm.orgnih.gov The transcription of antibiotic biosynthetic gene clusters typically depends on cluster-situated regulators (CSRs) or global regulators that respond to various environmental and physiological signals. asm.org
In the case of this compound, the specific roles of MYB, bHLH, or ERF transcription factor families have not been explicitly detailed in the available scientific literature. However, the biosynthetic gene clusters for polyketides in actinomycetes frequently contain their own regulatory genes. researchgate.netnih.gov For instance, research on the related compound kendomycin, which shares a biosynthetic origin with verrucosins C-E, identified a positive regulatory gene, kmy4, within its gene cluster. researchgate.net In other actinomycetes, such as Saccharopolyspora erythraea, TetR-like transcriptional regulators have been found to control polyketide biosynthesis by binding to promoter regions of the PKS-encoding genes, with their regulatory activity being modulated by acyl-CoA precursors which act as ligands. asm.org This suggests that the biosynthesis of this compound is likely controlled by one or more dedicated regulators located within or near its biosynthetic gene cluster, although their specific family and mechanism of action require further investigation.
Investigation of Biosynthetic Gene Clusters (BGCs)
The biosynthetic pathway for this compound was elucidated primarily through genomic analysis. nih.gov Targeted genome mining of the producing organism, Verrucosispora sp. (strain TAA-831), identified a single, large gene cluster, designated vrs, responsible for the production of the entire suite of verrucosin compounds (A-E). acs.orgnih.gov
This discovery was significant as it demonstrated for the first time that a single biosynthetic gene cluster can produce both linear polyketides (this compound and B) and structurally divergent macrocyclic ansamycin-type polyketides (Verrucosins C, D, and E). acs.orgnih.gov The vrs cluster is characterized as a hybrid type I/type III polyketide synthase (PKS) biosynthetic gene cluster. acs.orgacs.org The type III PKS is responsible for generating the 3,5-dihydroxybenzoic acid (3,5-DHBA) starter unit, while the modular type I PKS performs the subsequent chain elongation using malonate and methylmalonate extender units. acs.orgresearchgate.net The conserved sequence of these extender units across all verrucosin congeners pointed to this shared biosynthetic origin. nih.gov
Bioinformatic analysis of the vrs cluster, particularly the stereoselective domains within the type I PKS modules, was instrumental in confirming the stereochemical assignments for the verrucosins that had been proposed through NMR and computational methods. nih.gov
Role of Non-canonical Cyclases in Meroterpenoid Biosynthesis
Scientific literature classifies this compound as a linear polyketide, not a meroterpenoid. acs.orgnih.gov Its biosynthesis is governed by a hybrid type I/type III polyketide synthase (PKS) system. acs.org Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid precursors. As this compound's known biosynthetic pathway does not involve terpenoid precursors, the role of non-canonical cyclases specifically in meroterpenoid biosynthesis is not applicable to its formation based on current understanding. The construction of the core this compound structure is managed by the PKS machinery within the vrs gene cluster. nih.gov
Isotope Labeling Studies for Pathway Delineation
The elucidation of the biosynthetic pathway for this compound from Verrucosispora sp. relied on genomic and bioinformatic analysis rather than isotope labeling studies. acs.orgnih.gov The identification of the vrs gene cluster and the bioinformatic prediction of the function and stereoselectivity of its embedded enzymes provided the primary evidence for its biosynthetic origin. nih.govacs.org
It is important to note that isotope labeling studies have been conducted on other natural products that share the name "verrucosin" but are structurally and biosynthetically distinct from the polyketide this compound. For example, studies on the nudibranch mollusc Doris verrucosa investigated the origin of ichthyotoxic diterpenoic acid glycerides named verrucosin-A and -B. semanticscholar.org Similarly, the term "verrucosin" has been used to describe a lignan compound found in plants like Virola surinamensis. These instances represent different classes of natural products from different organisms and should not be confused with the bacterial polyketide this compound.
Total Synthesis and Derivative Design of Verrucosin a
Strategic Approaches to Total Synthesis
The construction of a complex polycyclic molecule such as the diterpenoid Verrucosin (B10858016) A necessitates a carefully planned synthetic strategy. Chemists employ retrosynthetic analysis to deconstruct the target molecule into simpler, accessible building blocks and devise novel methodologies to overcome specific synthetic hurdles.
Retrosynthetic Analysis for Verrucosin A
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. nih.govresearchgate.net This process involves breaking down the complex structure into progressively simpler precursors through a series of disconnections, which correspond to the reverse of reliable chemical reactions. researchgate.net
For complex diterpenoids, retrosynthetic strategies often focus on the efficient assembly of the polycyclic core. researchgate.netmdpi.com In the case of the ent-verrucosin skeleton, a key disconnection would simplify the rearranged tetracyclic framework back to a more common diterpene precursor. A plausible retrosynthetic analysis, based on reported synthetic work, envisions the target's rearranged abeo-isocopalane skeleton originating from a labdane-type precursor, specifically an ent-isocopalane derivative. researchgate.netidsi.md This strategic choice is significant because labdane (B1241275) diterpenoids are readily available from natural sources or accessible through established synthetic routes. The key forward transformation would then be a biomimetic rearrangement to form the unique verrucosin framework. researchgate.netidsi.md
Development of Novel Synthetic Methodologies
The total synthesis of natural products is a primary driver for the creation of new synthetic methods. acs.org Challenges encountered during the synthesis of a complex target often inspire the development of innovative reactions that can overcome issues of selectivity, efficiency, and functional group tolerance. In the context of the verrucosin family, the development of a biomimetic synthetic route represents a novel strategic approach. researchgate.netidsi.md Rather than building the complex skeleton through a lengthy linear sequence, this methodology seeks to mimic the proposed biosynthetic pathway, using a carefully designed precursor to trigger a cascade of reactions that rapidly assembles the core structure. researchgate.netidsi.md This approach can dramatically increase the efficiency and elegance of a total synthesis.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. Common strategies include the use of a chiral starting material (chiral pool synthesis), the attachment of a chiral auxiliary to guide reactions, or the use of a chiral catalyst.
In the synthesis of complex chiral diterpenoids, a frequent approach is to begin with a readily available enantiopure starting material from the "chiral pool". acs.org For instance, the enantioselective total synthesis of various diterpenoids has been successfully initiated from materials like the Wieland-Miescher ketone or (+)-sclareolide. mdpi.comacs.org This strategy was implicitly employed in the synthesis of the ent-verrucosin skeleton, which started from a chiral precursor derived from (+)-sclareolide, thereby establishing the absolute stereochemistry of the final product. researchgate.netidsi.mdwikipedia.org
Biomimetic Synthetic Routes to the ent-Verrucosin Skeleton
Biomimetic synthesis attempts to replicate nature's own synthetic pathways in the laboratory. This approach can provide highly efficient routes to complex molecules by orchestrating complex bond-forming events from a single precursor. A landmark achievement in this area is the first biomimetic synthesis of a diterpenoid possessing the ent-verrucosin A/B skeleton. researchgate.netidsi.mdgoogle.roorcid.org
This synthesis was accomplished through the electrophilic isomerization of a specifically designed precursor, methyl 12α-hydroxy-ent-isocopal-13(16)-en-15-oate. idsi.md This reaction mimics a proposed biosynthetic carbocationic rearrangement, leading to the formation of the characteristic rearranged 20(10→9)-abeo-ent-isocopalane framework of the verrucosins. researchgate.netidsi.md The structure and stereochemistry of the resulting compound were confirmed using spectroscopic data. idsi.md
Key Reactions and Building Blocks in this compound Synthesis
The successful construction of the verrucosin skeleton hinges on the strategic implementation of key bond-forming reactions and the use of appropriately functionalized building blocks.
The table below summarizes the key building block and the resulting product in the biomimetic synthesis of the ent-verrucosin A/B skeleton.
| Starting Material (Building Block) | Key Transformation | Product |
| Methyl 12α-hydroxy-ent-isocopal-13(16)-en-15-oate | Electrophilic Isomerization | Methyl (8S,9R,13R,14R)-4,4,8,9,13-pentamethyl-20(10 → 9)-abeo-ent-isocopal-5(10),11(12)-dien-15-oate |
Data sourced from Grinco et al., 2016. idsi.mdgoogle.roorcid.org
Catalytic C-H Activation in Complex Molecule Synthesis
Catalytic C-H activation is a powerful and modern strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach is highly atom-economical and can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. Transition metal catalysts are often employed to selectively cleave a specific C-H bond and replace it with a new C-C or C-heteroatom bond.
In the context of complex diterpene synthesis, late-stage C-H functionalization is particularly valuable for installing oxidative functionality onto a pre-formed carbocyclic skeleton with high regio- and diastereoselectivity. wikipedia.org For example, a unified, protecting-group-free synthesis of stemarene and betaerene diterpenoids featured a late-stage C-H functionalization to install oxygen atoms at specific positions (C2 and C7) of the complex tetracyclic framework. wikipedia.org This strategy mimics the site-selectivity of oxygenation in the natural biosynthesis of these diterpenes. wikipedia.org While not yet reported specifically for this compound, this methodology represents a state-of-the-art approach that could enable more efficient syntheses and the generation of novel derivatives of complex diterpenoids.
Asymmetric Allylic Alkylation for Stereocenter Establishment
The controlled formation of stereocenters is a critical challenge in the synthesis of many natural products. Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This reaction is particularly valuable as it can create tertiary and quaternary stereocenters with high levels of enantioselectivity. stanford.edu
In the context of lignan (B3055560) synthesis, AAA reactions offer a strategic approach to setting key stereochemistries. The mechanism often involves the use of a palladium catalyst with a chiral ligand to influence the stereochemical outcome of the reaction between an allylic substrate and a nucleophile. sigmaaldrich.com While a specific total synthesis of verrucosin explicitly detailing an AAA reaction as the key step is not prominently documented in a single publication, this methodology is a cornerstone in modern asymmetric synthesis for building blocks required for such molecules. stanford.edursc.org The power of AAA lies in its ability to transform prochiral or racemic starting materials into enantiomerically enriched products, which is essential for accessing a single enantiomer of a complex target like (-)-verrucosin. uwindsor.ca
Cross-Coupling Reactions in Natural Product Synthesis
Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including a vast number of natural products. These reactions enable the joining of two different molecular fragments, a strategy that is central to the convergent synthesis of diaryl compounds like verrucosin.
The core structure of verrucosin features two aryl groups attached to a central tetrahydrofuran (B95107) ring. The construction of these carbon-aryl bonds is a typical application for cross-coupling chemistry. While various named reactions fall under this category (e.g., Suzuki, Stille, Heck), the overarching principle involves the catalytic coupling of an organometallic reagent with an organic halide or pseudohalide. In the synthesis of diaryltetrahydrofuran lignans (B1203133), these reactions can be employed to attach the aromatic rings to the furan (B31954) precursor, or to construct the precursor itself.
Intramolecular Cycloaddition Reactions
A key step in the synthesis of verrucosin is the formation of the central tetrasubstituted tetrahydrofuran ring. Intramolecular reactions are particularly efficient for forming cyclic structures. In the total synthesis of (-)-verrucosin and other related lignans such as (+)-talaumidin and (-)-saucernetin, a notable strategy involves a novel ring closure from a linear precursor. thieme-connect.com
In a synthesis reported by Hanessian and Reddy, the tetrahydrofuran ring of (-)-verrucosin was formed via an intramolecular cyclization. thieme-connect.comthieme-connect.com The process starts with a benzylic alcohol precursor which, upon mesylation, is believed to form a quinonoid oxonium ion intermediate. The subsequent intramolecular attack of a methoxymethyl (MOM) ether oxygen onto this electrophilic intermediate closes the ring, directly forming the desired tetrahydrofuran structure. thieme-connect.com This cyclization was found to be less efficient for the verrucosin diastereomer (51% yield) compared to the epimer leading to talaumidin (B544479) (90% yield), which was attributed to less favorable trajectory of attack in the transition state. thieme-connect.com This step is crucial as it establishes the final heterocyclic core of the molecule with defined stereochemistry. thieme-connect.com
Synthetic Modifications and Derivative Generation
The modification of a natural product's structure is a common strategy to explore its structure-activity relationship (SAR) and to potentially develop analogues with improved potency or different biological activities. The verrucosin scaffold has been the subject of such investigations, with a focus on simplifying its structure and altering its aryl substituents. cabidigitallibrary.orgresearchgate.net
Synthesis of this compound Analogues
Researchers have synthesized a variety of analogues of both (+)- and (-)-verrucosin to investigate their biological activities, such as phytotoxic and cytotoxic effects. cabidigitallibrary.orgtandfonline.comnih.gov These studies typically involve retaining the core 7,7'-epoxylignan (tetrahydrofuran) structure while systematically altering the substituent groups on the two aromatic rings.
For example, Yamauchi et al. synthesized a series of 7-aryl derivatives of (+)-verrucosin and tested their growth inhibitory activity against ryegrass. nih.gov Similarly, derivatives of (-)-verrucosin were synthesized and tested against lettuce. nih.gov These analogues included variations such as replacing the natural 4-hydroxy-3-methoxyphenyl groups with other substituted phenyl rings, like 2-hydroxyphenyl, 3-hydroxyphenyl, and 3-ethoxy-4-hydroxyphenyl groups. cabidigitallibrary.orgnih.gov Another study focused on the cytotoxic activity of (-)-verrucosin derivatives against HeLa cells, discovering that a derivative with a 7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl) structure showed significantly increased potency. researchgate.nettandfonline.com Further modifications have included creating derivatives with trifluoromethyl and fluoro groups to probe the electronic effects of substituents on antifungal activity. jst.go.jp
Exploration of Structural Simplifications for Activity Modulation
A key goal in medicinal chemistry and agrochemical research is to simplify complex natural product structures while retaining or enhancing biological activity. This can lead to more synthetically accessible and potentially more effective compounds. The structure of verrucosin has been simplified to understand which structural features are essential for its activity. cabidigitallibrary.org
Studies have shown that the 7- and 7'-aryl structures can be simplified while maintaining or even increasing the plant growth inhibitory activity compared to the parent natural product. cabidigitallibrary.org For instance, in a study on (-)-verrucosin derivatives, replacing the complex 4-hydroxy-3-methoxyphenyl group with a simpler 3-hydroxyphenyl group at the 7-position led to a derivative with higher growth inhibitory activity against lettuce shoots. nih.gov This suggests that the complete, natural substitution pattern is not strictly necessary for its phytotoxic effects. Further simplification by making both aryl groups 3-hydroxyphenyl also resulted in activity similar to the more complex derivatives. cabidigitallibrary.org These findings demonstrate that simplified analogues of verrucosin can be more potent, opening avenues for developing new plant growth regulators. cabidigitallibrary.orgnih.gov
Research Findings on Verrucosin Derivatives
The following tables summarize key findings from studies on verrucosin analogues, detailing the structural modifications and their impact on biological activity.
Table 1: Plant Growth Inhibitory Activity of Verrucosin Analogues Data sourced from studies on ryegrass and lettuce seedlings. nih.gov
| Compound | Base Stereochemistry | 7-Aryl Substituent | 7'-Aryl Substituent | Target | Activity (% Inhibition) |
| (+)-Verrucosin | (7R,7′S,8S,8′S) | 4-OH, 3-OMe-Ph | 4-OH, 3-OMe-Ph | Ryegrass (Root) | -95% |
| Analogue 4 | (7R,7′S,8S,8′S) | 2-OH-Ph | 4-OH, 3-OMe-Ph | Ryegrass (Root) | -95% |
| Analogue 12 | (7R,7′S,8S,8′S) | 3-OEt, 4-OH-Ph | 4-OH, 3-OMe-Ph | Ryegrass (Root) | -95% |
| (-)-Verrucosin | (7S,7′R,8R,8′R) | 4-OH, 3-OMe-Ph | 4-OH, 3-OMe-Ph | Lettuce (Shoot) | -60% |
| Analogue 20 | (7S,7′R,8R,8′R) | 3-OH-Ph | 4-OH, 3-OMe-Ph | Lettuce (Shoot) | -80% |
Table 2: Cytotoxic Activity of (-)-Verrucosin Analogues against HeLa Cells Data sourced from a study on the structure-cytotoxic activity relationship of epoxylignans. researchgate.nettandfonline.com
| Compound | Base Stereochemistry | 7-Aryl Substituent | 7'-Aryl Substituent | IC₅₀ (µM) |
| (-)-Verrucosin (13) | (7S,7′R,8R,8′R) | 4-OH, 3-OMe-Ph | 4-OH, 3-OMe-Ph | 6.6 |
| (-)-Aristolignin (41) | (7S,7′R,8R,8′R) | 3,4-diOMe-Ph | 3,4-diOMe-Ph | >50 |
| Analogue 60 | (7S,7′R,8R,8′R) | 4-OMe-Ph | 3,4-diOMe-Ph | 2.4 |
Structure Activity Relationship Sar Studies of Verrucosin a and Its Analogues
Qualitative Structure-Activity Relationship Investigations
Qualitative SAR studies have provided significant insights into how modifications to the Verrucosin (B10858016) A scaffold affect its biological profile. These investigations have primarily focused on the influence of substituents on the aromatic rings, the role of stereochemistry, and the identification of essential pharmacophoric elements.
Research into the cytotoxic effects of Verrucosin A analogues has revealed that the nature and position of substituents on the aromatic rings play a critical role in their activity. A study focusing on the cytotoxic activity of (-)-Verrucosin and its derivatives against HeLa cells discovered that modifications to the aromatic moieties could significantly enhance potency.
Specifically, a derivative where one of the aromatic rings was a 4-methoxyphenyl (B3050149) group and the other was a 3,4-dimethoxyphenyl group exhibited a threefold increase in cytotoxic activity compared to the parent (-)-Verrucosin. The IC50 value of this derivative was 2.4 µM, whereas (-)-Verrucosin had an IC50 of 6.6 µM against HeLa cells. This finding underscores the importance of the substitution pattern on the aromatic rings for cytotoxic potency.
Table 1: Cytotoxic Activity of this compound and its Derivative
| Compound | Aromatic Ring Substituents | Cytotoxic Activity (IC50 in µM) against HeLa cells |
|---|---|---|
| (-)-Verrucosin | Not specified in detail | 6.6 |
| Derivative 60 | 7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl) | 2.4 |
The stereochemistry of this compound and its analogues is a key determinant of their biological activity. Studies comparing different stereoisomers have demonstrated that the spatial arrangement of the atoms within the molecule significantly impacts its interaction with biological targets.
For instance, (-)-Verrucosin, which has a specific (7S,7'R,8R,8'R) configuration, was identified as the most cytotoxic epoxylignan among a series of dietary epoxylignans and their stereoisomers when tested against HeLa cells. science.gov This highlights that the specific arrangement of the chiral centers is crucial for its cytotoxic effect. The difference in activity between stereoisomers suggests a highly specific interaction with a chiral biological target, where only the molecule with the correct "handedness" can bind effectively. ijpsr.comeuropa.eu
Pharmacophore modeling has been employed to identify the essential structural features of this compound responsible for its biological activity, particularly its antischistosomal properties. A pharmacophore represents the three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target.
Stereochemical Influences on Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported in the literature, the principles of QSAR are widely applied to lignans (B1203133) and other natural products.
The development of a predictive QSAR model for this compound analogues would involve the creation of a dataset of compounds with known biological activities (e.g., cytotoxic or antischistosomal). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would then be used to build a mathematical model that correlates the structural features (descriptors) of the molecules with their activity.
Such a model would be represented by an equation that could predict the biological activity of new, unsynthesized this compound derivatives. The goal is to create a robust and validated model that can guide the synthesis of new compounds with potentially improved therapeutic properties, thereby reducing the need for extensive and costly experimental screening.
The foundation of any QSAR model is the selection of appropriate physicochemical descriptors that quantify the structural properties of the molecules. For lignans like this compound, a variety of descriptors would be considered to capture the essence of their chemical nature. These can be broadly categorized as:
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes.
Electronic descriptors: These include parameters like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings, and atomic charges.
Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are examples that describe the size and shape of the molecule and its substituents.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule, which describe its size, shape, and degree of branching.
3D descriptors: Derived from the three-dimensional structure of the molecule, these can include molecular volume, surface area, and fields representing steric and electrostatic interactions (as used in CoMFA and CoMSIA).
A QSAR study on this compound and its analogues would aim to identify which of these descriptors, or a combination thereof, are most influential in determining their biological activity.
Molecular Mechanism of Action of Verrucosin a
Cellular and Subcellular Targets of Verrucosin (B10858016) A
Verrucosin A has been identified as a compound that disrupts cellular ion homeostasis. This activity suggests that it acts as an ionophore, a substance capable of transporting ions across lipid membranes. In a study testing 31 different compounds, verrucosin and the related compound, (-)-virgatusin, demonstrated notable activity in disrupting ion balance. The precise molecular mechanisms and the specific ions affected by verrucosin's ionophore-like activity are still under investigation. However, this disruption of ion homeostasis is a key aspect of its biological activity, potentially contributing to its cytotoxic effects by altering the crucial electrochemical gradients necessary for cell function and survival.
The ionophore-like activity of this compound was identified through acridine (B1665455) orange efflux assays. Acridine orange is a fluorescent cationic dye that readily permeates cell membranes and accumulates in acidic compartments. When a compound disrupts the cellular ion balance, it can cause the efflux, or outflow, of the dye from the cells.
In studies utilizing the human extraskeletal myxoid chondrosarcoma cell line (H-EMC-SS), the efflux of acridine orange was measured to test for ionophore-like activity. Cells were first loaded with the dye and then treated with various compounds. Known ionophores and transport inhibitors like Tributyltin chloride (TBT), Concanamycin A, and Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) were used as positive controls and showed significant increases in dye efflux. This compound was found to be one of the active compounds in this assay, indicating its ability to modulate the efflux of acridine orange and disrupt cellular ion homeostasis.
| Compound | Observed Activity | Mechanism Indicated |
|---|---|---|
| This compound | Disruption activity observed | Ionophore-like activity |
| (-)-Virgatusin | Disruption activity observed | Ionophore-like activity |
| Tributyltin chloride (TBT) | 3x activity of control | Known Ionophore |
| Concanamycin A (ConA) | >2x activity of control | Inhibitor of vacuolar type H+-ATPase |
| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | >2x activity of control | Protonophore |
Based on a review of the available scientific literature, there is no specific information detailing the direct influence of this compound on mitochondrial respiration.
A review of the current scientific literature does not provide specific evidence of potential or confirmed interactions between this compound and eukaryotic translation initiation factors.
Influence on Mitochondrial Respiration
Interrogation of Molecular Signaling Pathways
Research indicates that this compound has an effect on the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. uni.lu Studies have shown that certain lignans (B1203133) can inhibit HIF-1 by preventing the accumulation of the HIF-1α protein in the nucleus under hypoxic conditions, without affecting the mRNA levels of HIF-1α. uni.lu Specifically, this compound has been implicated in the upregulation of HIF-1α protein expression in MCF-7 cells, suggesting a mechanistic role in modulating this critical pathway involved in cellular responses to low oxygen, angiogenesis, and cancer progression. uni.lu
Lack of Direct Scientific Evidence on the Molecular Mechanism of this compound in Relation to Proteasome Modulation and Specific Protein Targets
Despite a comprehensive search of available scientific literature, there is a significant lack of direct research findings concerning the specific molecular mechanisms of this compound as they relate to proteasome-mediated degradation and the elucidation of its specific protein targets. The current body of research on this compound primarily focuses on its cytotoxic and antiparasitic properties, with some studies suggesting mechanisms unrelated to the proteasome.
Initial investigations into the biological activity of this compound, a neolignan found in plants such as Saururus cernuus, have highlighted its potential as a cytotoxic agent against certain cancer cell lines and as a potent agent against the parasite Schistosoma mansoni. vulcanchem.comresearchgate.net However, the precise molecular pathways through which this compound exerts these effects remain largely uncharacterized in the scientific literature.
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a known target for various therapeutic agents. vulcanchem.com However, searches for direct evidence linking this compound to the modulation of this system have not yielded specific results. There are no readily available studies that demonstrate this compound inhibiting or otherwise altering the activity of the proteasome or its associated components.
Furthermore, the elucidation of specific protein targets is a crucial step in understanding a compound's mechanism of action. While methods for target deconvolution are well-established in pharmacology, there is no published research that has successfully identified and validated specific protein targets for this compound.
Advanced Research Methodologies and Analytical Approaches for Verrucosin a Studies
Experimental Design and Hypothesis Testing
To accurately assess the biological impact of Verrucosin (B10858016) A, researchers employ controlled experimental designs. ed.ac.uk This methodology is crucial for minimizing bias and ensuring that observed effects can be confidently attributed to the compound itself. thedecisionlab.com A typical experimental setup includes multiple groups:
Test Group: This group is treated with Verrucosin A, often at varying concentrations, to observe a dose-response relationship.
Negative Control Group: This group is treated with the vehicle (solvent) used to dissolve this compound, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This ensures that any observed biological effects are not due to the solvent.
Positive Control Group: This group is treated with a known substance expected to produce a specific, well-characterized effect. For example, in anticancer studies, a standard chemotherapy drug might be used, while in antischistosomal assays, a drug like praziquantel (B144689) serves as a benchmark. researchgate.netuah.es
In vitro (in glass) and ex vivo (out of the living) assays are indispensable tools in this compound research, providing a controlled environment to study its biological effects at the cellular and tissue level. crownbio.com
In vitro Assays: These experiments are performed using components of an organism that have been isolated from their usual biological context, such as cell lines or microorganisms. crownbio.com For this compound, several in vitro assays have been pivotal:
Cytotoxicity Assays: The MTT assay is a common colorimetric method used to measure the metabolic activity of cells and, by extension, their viability. nih.gov It has been used to determine the cytotoxic (cell-killing) effects of this compound against various cancer cell lines, including HeLa (cervical cancer), PC3, and DU145 (prostate cancer). nih.govvulcanchem.com The results of these assays are often expressed as an IC₅₀ value, which represents the concentration of this compound required to inhibit cell growth by 50%. tandfonline.comresearchgate.net
Antiparasitic Assays: The schistosomicidal activity of this compound has been evaluated in vitro by incubating the compound with adult S. mansoni worms and monitoring their viability over time. nih.govresearchgate.net The effectiveness is quantified by the EC₅₀ value, the concentration required to kill 50% of the parasites. nih.gov
Microscopy Analysis: Scanning electron microscopy (SEM) has been used to visualize the morphological changes induced by this compound on the surface of S. mansoni. vulcanchem.com This provides qualitative evidence of the compound's physical damage to the parasite's protective outer layer, the tegument. vulcanchem.com
Ex vivo Assays: These studies use tissues or cells taken directly from a living organism and tested in a laboratory setting. crownbio.com This approach offers a more biologically relevant system than in vitro cultures while still allowing for experimental control. mdpi.comnih.gov In the context of this compound research, assays using adult Schistosoma mansoni worms freshly recovered from a host animal are considered ex vivo studies. researcher.life These assays provide insights into how the compound affects the parasites in a state that more closely mimics their natural physiological condition. researcher.life
Controlled Experimental Designs for Biological Activity Assessment
Data Collection and Analytical Strategies
The data generated from this compound studies are collected and analyzed using both qualitative and quantitative methods to provide a comprehensive understanding of the compound's properties. paperpal.com
Qualitative analysis focuses on non-numerical data to understand concepts, experiences, and meanings. nih.govfullstory.com While less common in preclinical compound screening, these techniques have specific applications in natural product research. insight7.io
Content Analysis: This technique is used to systematically categorize textual, visual, or audio data. couchbase.com In this compound research, it could be applied to analyze the data from scanning electron microscopy. For example, researchers could systematically code and count the types and severity of tegumental damage (e.g., swelling, disruption of spicules) observed on parasites after treatment, turning visual observations into semi-quantitative data. vulcanchem.com
Thematic Analysis: This method involves identifying, analyzing, and reporting patterns or themes within qualitative data, such as interview transcripts. litmaps.com While no specific examples exist for this compound, this approach would be valuable in ethnobotanical studies of Saururus cernuus, the plant from which this compound is isolated. Analyzing interviews with traditional medicine practitioners could reveal themes related to the plant's historical uses, preparation methods, and perceived efficacy, guiding future laboratory research.
Grounded Theory: This methodology involves developing a theory that is "grounded" in the collected data. libguides.com Researchers start with a general question and collect data, and the theory emerges through an iterative process of analysis. This could be applied in exploratory studies to develop hypotheses about this compound's mechanism of action based on a wide range of initial observational data from various assays.
Quantitative analysis involves the use of statistical methods to analyze numerical data, test hypotheses, and identify patterns. scribbr.comgradcoach.com This is the primary mode of analysis in this compound biological activity studies.
Inferential Statistics: These techniques are used to make generalizations from a sample to a larger population. tejwin.com Common methods include t-tests and analysis of variance (ANOVA), which are used to determine if the differences observed between a control group and a group treated with this compound are statistically significant. gradcoach.com
Regression Analysis: This statistical process is used to estimate the relationship between variables. atlan.com In this compound research, non-linear regression analysis is fundamental for analyzing dose-response data from cytotoxicity and antiparasitic assays. By fitting the data to a curve, researchers can accurately calculate key parameters like IC₅₀ and EC₅₀ values. nih.govtandfonline.com
Cluster Analysis: This method groups a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. atlan.com In metabolomics studies, cluster analysis could be used to group different treatment samples based on their metabolic profiles, potentially revealing how this compound alters cellular metabolism compared to controls or other active compounds.
Qualitative Data Analysis Techniques (e.g., Content Analysis, Thematic Analysis, Grounded Theory)
Bioinformatic and Chemoinformatic Tools in this compound Research
Bioinformatics and chemoinformatics are computational disciplines that integrate biology, chemistry, and computer science to manage and analyze complex biological and chemical data. nih.govlongdom.org These tools are increasingly used to accelerate natural product research and drug discovery. nih.gov
Chemoinformatic tools focus on the properties of chemical compounds. Their applications in this compound research include:
Database Searching: Chemical databases like PubChem are used to retrieve information on the structure, properties, and known biological activities of this compound and related lignans (B1203133).
In Silico Property Prediction: Computational models can predict a compound's physicochemical properties, as well as its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, an in silico analysis of this compound predicted its potential for gastrointestinal absorption and blood-brain barrier permeation. nih.gov Such tools are also used to flag Pan-Assay Interference Structures (PAINS), which are compounds known to interfere with assay results, a screen that this compound passed. nih.govresearchgate.net
Bioinformatic tools are used to analyze biological data, such as genomic and proteomic data. numberanalytics.commicrobenotes.com Their role in this compound research can include:
Target Identification: If the proteome or transcriptome of cells treated with this compound is analyzed, bioinformatics tools can help identify proteins or genes whose expression is significantly altered. This can provide clues to the compound's molecular targets and mechanism of action. nih.gov
Molecular Docking: This computational technique simulates the binding of a small molecule (like this compound) to the three-dimensional structure of a target protein. nih.gov This can be used to predict potential biological targets and to understand the molecular interactions that underlie its activity.
Pathway Analysis: Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map changes in gene or protein expression onto known metabolic and signaling pathways, helping to elucidate the broader biological impact of this compound treatment. nih.gov
Genomic Sequencing and Biosynthetic Gene Cluster Analysis
The biosynthesis of this compound and its congeners is rooted in a fascinating example of microbial genetic efficiency. Advanced research has utilized genomic sequencing to uncover the precise genetic blueprint responsible for the production of these complex natural products. Through a combination of long- and short-read sequencing technologies, researchers have successfully sequenced the genome of the marine actinomycete Verrucosispora sp. (TAA-831), the organism from which verrucosins were isolated. acs.org This has led to the assembly of a draft genome, which is publicly available under GenBank Accession number CP192240. acs.org
At the heart of this compound's formation is a specific biosynthetic gene cluster (BGC), which is a localized group of genes that collectively encode the proteins for a metabolic pathway. nih.govnih.gov Bioinformatic analysis of the Verrucosispora sp. genome, using tools designed to identify BGCs, revealed a single, hybrid type I/type III polyketide synthase (PKS) gene cluster, designated as the vrs cluster. acs.org Polyketide synthases are large, multi-domain enzymes that assemble polyketide natural products from simple acyl-CoA precursors.
A remarkable discovery from this analysis is that the vrs gene cluster is responsible for producing both the linear polyketides, this compound and B, and the structurally distinct macrocyclic polyketides, Verrucosins C, D, and E. acs.org This finding demonstrates for the first time that a single BGC can naturally generate both linear 3,5-dihydroxybenzenic and cyclic ansamycin-type polyketides. acs.org The conserved sequence of malonate and methylmalonate building blocks, identified through NMR analysis of the isolated compounds, was consistent with the predictions from the BGC analysis. acs.org Furthermore, the bioinformatic prediction of the stereochemistry based on the reductive domains within the modular type I PKS enzymes reinforced the stereochemical assignments that were determined through other analytical methods. acs.org
Computational Modeling (e.g., DFT methods, Small-Molecule Docking)
Computational modeling provides powerful tools for elucidating the structural and electronic properties of complex molecules like this compound and its analogs, offering insights that complement experimental data. Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate molecular structure, stability, and reactivity. mdpi.comfrontiersin.org
A direct application of these methods within the verrucosin family was the use of time-dependent density functional theory (TDDFT) to establish the absolute configuration of the macrocyclic verrucosins. acs.org By comparing the experimentally measured electronic circular dichroism (ECD) spectra of Verrucosins C, D, and E with the spectra calculated via TDDFT, researchers could confidently assign the absolute stereochemistry of these complex structures. acs.org
Broader DFT calculations can be used to analyze key quantum chemical descriptors. These often include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. frontiersin.org
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule might interact with biological targets. mdpi.com
Small-molecule docking is another critical computational technique used to predict how a ligand (like this compound) might bind to the active site of a macromolecular target, such as a protein or enzyme. nanobioletters.com The process involves generating various conformations of the ligand within the binding site and scoring them based on binding affinity (often expressed as binding energy). mdpi.comnanobioletters.com A lower binding energy typically suggests a more stable and favorable interaction. mdpi.com While specific docking studies for this compound are not widely published, this methodology represents a key approach for hypothesis-driven research to identify its potential protein targets and elucidate its mechanism of action at a molecular level.
| Computational Method | Application in Natural Product Research | Specific Example in Verrucosin Research |
| Genomic Sequencing | Identifies the genetic blueprint of the producing organism. | Sequencing of Verrucosispora sp. TAA-831 genome. acs.org |
| Biosynthetic Gene Cluster (BGC) Analysis | Pinpoints the specific genes responsible for synthesizing the compound. | Identification of the hybrid type I/III PKS vrs cluster. acs.org |
| Density Functional Theory (DFT) | Calculates molecular structure, stability, and electronic properties. mdpi.com | Used to help assign stereochemistry of co-isolated macrocycles. acs.org |
| Time-Dependent DFT (TDDFT) | Predicts spectroscopic properties like ECD spectra to determine absolute configuration. acs.org | Used to confirm the absolute configuration of Verrucosins C-E. acs.org |
| Small-Molecule Docking | Predicts the binding mode and affinity of a molecule to a protein target. nanobioletters.com | A key future approach to identify protein targets for this compound. |
Integration of Metabolomics and Network Pharmacology
The integration of metabolomics and network pharmacology represents a modern, systems-level approach to understanding the biological effects of natural products. mdpi.comnih.gov This strategy moves beyond a one-drug, one-target paradigm to embrace the complexity of how a compound interacts with an entire biological system. frontiersin.org
Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological sample (e.g., cell, tissue, or organism). nih.gov By comparing the metabolic profile of a system before and after treatment with a compound like this compound, researchers can identify which metabolic pathways are significantly perturbed, revealing the compound's functional impact. mdpi.com
Network pharmacology is a computational method used to explore the complex interactions between chemical compounds, protein targets, and diseases. nih.govdovepress.com It involves constructing networks that link a drug's potential protein targets to known disease-related pathways. This allows for the prediction of a compound's multi-target mechanism of action and its potential therapeutic effects. frontiersin.org
The integration of these two fields provides a powerful workflow for natural product research:
The active ingredients of a substance are identified.
Metabolomics is used to pinpoint the key endogenous metabolites and metabolic pathways that are altered by the substance in a biological model. mdpi.com
Simultaneously, network pharmacology is used to predict the potential protein targets of the active compound(s). frontiersin.org
By overlapping the results, researchers can connect the compound's predicted protein targets with the observed changes in metabolic pathways, thereby building a comprehensive model of its mechanism of action. mdpi.com
While specific studies integrating metabolomics and network pharmacology for this compound are not yet prominent in the literature, this dual approach holds significant promise. Such an investigation could reveal how this compound modulates cellular metabolism and identify the key proteins and pathways through which it exerts its biological activity, providing a holistic understanding of its effects.
Future Research Directions and Potential Academic Contributions
Continued Elucidation of Undefined Molecular Targets and Pathways
While the structure and biosynthesis of Verrucosin (B10858016) A have been the subject of initial studies, its precise molecular targets and the biological pathways it modulates remain largely undefined. Initial biological screenings have shown that Verrucosin A and its co-metabolites lack significant antibiotic properties against certain bacteria like Methicillin-Resistant Staphylococcus aureus and Escherichia coli. acs.orgacs.org This lack of potent antibiotic activity suggests that its biological role, and therefore its potential therapeutic applications, may lie elsewhere.
Future research should focus on comprehensive biological screening to identify the specific cellular components with which this compound interacts. This could involve a variety of techniques, including:
Affinity chromatography and mass spectrometry: to isolate and identify binding proteins.
Cellular thermal shift assays (CETSA): to detect target engagement in a cellular context.
Phenotypic screening: using diverse cell-based assays to uncover unexpected biological activities.
Once potential targets are identified, further studies will be necessary to validate these interactions and elucidate the downstream effects on cellular pathways. nih.gov Understanding these molecular mechanisms is a critical step toward defining the pharmacological potential of this compound and its derivatives. For instance, exploring its effects on pathways implicated in cancer, inflammation, or neurodegenerative diseases could reveal novel therapeutic avenues. mdpi.com
Exploration of Novel Biosynthetic Enzymes and Mechanisms
The discovery of the verrucosin biosynthetic gene cluster (vrs) has provided a fascinating glimpse into a novel enzymatic machinery. acs.orgacs.org This hybrid type I/type III polyketide synthase (PKS) system is remarkable because it is responsible for producing both the linear this compound and the macrocyclic verrucosins C-E from a single gene cluster. acs.orgacs.org This finding challenges the conventional understanding of PKS-mediated biosynthesis and opens up new avenues for research.
Future research in this area should aim to:
Functionally characterize individual enzymes: This involves expressing the genes for the PKS modules, tailoring enzymes (such as reductases and cyclases) in heterologous hosts, and assaying their specific catalytic activities. acs.orgcam.ac.uk This will provide a detailed, step-by-step understanding of how the polyketide chain is assembled, modified, and ultimately cyclized or released as a linear product.
Investigate the mechanism of structural divergence: A key question is how the vrs cluster directs the biosynthesis toward either linear or macrocyclic products. This could be controlled by the interplay of specific PKS domains, the presence of dedicated tailoring enzymes, or substrate channeling.
Explore the evolution of hybrid PKS systems: The vrs cluster provides a valuable model for studying the evolution of these complex biosynthetic pathways. acs.org Comparative genomic and phylogenetic analyses could reveal how such hybrid systems emerged and diversified.
Unraveling the intricacies of the verrucosin biosynthesis will not only be a significant academic contribution but could also provide new enzymatic tools for synthetic biology and the engineered biosynthesis of novel polyketides.
Rational Design of Optimized this compound Analogues
With a foundational understanding of this compound's structure and biosynthesis, the rational design of optimized analogues becomes a viable and exciting prospect. nih.gov The goal of such efforts would be to improve the compound's potency, selectivity, and pharmacokinetic properties. idsi.md
Key strategies for the rational design of this compound analogues include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule (e.g., the polyketide chain, the 3,5-dihydroxybenzene moiety) and evaluating their biological activity. nih.gov This will help to identify the key structural features required for its biological effects.
Computer-Aided Drug Design (CADD): Once a molecular target is identified, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how different analogues will bind to the target. nih.gov This can guide the design of new derivatives with enhanced binding affinity and specificity.
Biosynthetic Engineering: Modifying the vrs gene cluster to produce novel verrucosin analogues. researchgate.net This could involve deleting or inserting genes for tailoring enzymes, or swapping PKS modules to alter the polyketide backbone.
The development of optimized this compound analogues could lead to the creation of new therapeutic agents with improved efficacy and reduced side effects. nih.gov
Development of Advanced Analytical Platforms for Natural Product Research
The discovery and characterization of this compound were made possible by the application of advanced analytical techniques, including high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org Future research on this compound and other complex natural products will benefit from the continued development and application of even more sophisticated analytical platforms.
Areas for advancement include:
Hyphenated Techniques: The coupling of separation techniques (like HPLC or supercritical fluid chromatography) with multiple detection methods (such as mass spectrometry, NMR, and circular dichroism) can provide comprehensive structural and stereochemical information from very small amounts of material. cabidigitallibrary.org
Advanced Data Analysis: The vast amounts of data generated by modern analytical instruments require sophisticated computational tools for processing, analysis, and interpretation. harmony-alliance.eutrinetx.com The development of new algorithms and software for automated structure elucidation and dereplication will accelerate the discovery of new natural products. researchgate.neticcs.edu
Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of natural products within the producing organism or in target tissues. This can provide valuable insights into the ecological role and mode of action of compounds like this compound.
By embracing these advanced analytical technologies, researchers can more efficiently explore the chemical diversity of nature and unlock the full potential of complex natural products like this compound. nih.goviqvia.com
Q & A
Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer : Use LC-MS/MS for plasma concentration quantification with deuterated internal standards. Validate assays per FDA guidelines (precision, accuracy, matrix effects). Include crossover studies in animal models to account for inter-individual variability. Report all parameters (Cₘₐₓ, t₁/₂, AUC) following MIAME standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
